molecular formula C5H2BrNS B101668 4-Bromothiophene-2-carbonitrile CAS No. 18791-99-6

4-Bromothiophene-2-carbonitrile

Cat. No.: B101668
CAS No.: 18791-99-6
M. Wt: 188.05 g/mol
InChI Key: DJYVXBJLHPKUKS-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbonitrile is a halogenated heterocyclic compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 g/mol . It features a thiophene ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the reaction .

Mode of Action

In the context of the SM cross-coupling reaction, 4-Bromothiophene-2-carbonitrile likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (this compound) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent (acting as a nucleophile) is transferred from boron to palladium .

Biochemical Pathways

In the context of its use in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds.

Pharmacokinetics

Its molecular weight is reported to be 18805 , which could influence its absorption and distribution characteristics.

Result of Action

As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of a wide variety of complex organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it is used is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is reported to be stable when stored at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-Bromothiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects . At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects are observed, where a certain dosage level must be reached to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, impacting mitochondrial respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromothiophene-2-carbonitrile can be synthesized through various methods. One common approach involves the bromination of thiophene-2-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds in the presence of a solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

    Coupling: Biaryl compounds or other complex organic molecules.

    Reduction: Thiophene-2-amine derivatives.

Comparison with Similar Compounds

  • 5-Bromothiophene-2-carbonitrile
  • 3-Bromothiophene-2-carboxylic acid
  • 2-Bromo-3-thiophenecarboxylic acid

Comparison: 4-Bromothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVXBJLHPKUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558540
Record name 4-Bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-99-6
Record name 4-Bromo-2-cyanothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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